molecular formula C18H25N3O4S3 B2790994 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396761-06-0

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2790994
CAS No.: 1396761-06-0
M. Wt: 443.6
InChI Key: BZVDPUJCJCJUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide core and a thiophene-substituted ethylamine side chain. The compound’s structure combines sulfonamide pharmacophores with heterocyclic moieties, which are often associated with bioactivity, including enzyme inhibition and receptor modulation . The dimethylamino group enhances solubility and bioavailability, while the thiophene ring may contribute to π-π interactions in biological targets. This compound is structurally distinct due to its dual heterocyclic systems (thiazinane dioxide and thiophene), positioning it as a candidate for comparative studies with analogous sulfonamides.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S3/c1-20(2)17(18-6-5-12-26-18)14-19-28(24,25)16-9-7-15(8-10-16)21-11-3-4-13-27(21,22)23/h5-10,12,17,19H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVDPUJCJCJUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Systems

A. Thiophene vs. Dihydrobenzofuran Substitution A closely related compound, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide, replaces the thiophene group with a dihydrobenzofuran moiety . While both compounds retain the thiazinane dioxide and dimethylaminoethyl groups, the dihydrobenzofuran’s oxygen atom alters electronic properties and hydrogen-bonding capacity. Thiophene’s sulfur atom may enhance lipophilicity and metabolic stability compared to the oxygen-containing dihydrobenzofuran, which could influence pharmacokinetic profiles.

B. Thiazinane Dioxide vs. Triazole-Thione Systems Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the sulfonamide backbone but incorporate triazole-thione heterocycles instead of thiazinane dioxide . The triazole-thione system provides tautomeric versatility (thione-thiol equilibrium), which can modulate binding to metalloenzymes like carbonic anhydrase.

Pharmacological and Physicochemical Properties
Compound Key Structural Features Bioactivity Insights Synthesis Yield (If Reported) Reference
Target Compound Thiazinane dioxide, thiophene, dimethylamino Potential enzyme inhibition (e.g., CA, kinases) Not reported
Dihydrobenzofuran analogue Dihydrobenzofuran, thiazinane dioxide Improved solubility due to oxygen atom Not reported
Triazole-thione derivatives (7–9) Triazole-thione, sulfonamide Antifungal, antibacterial activity 46–80% (varies by step)
4-(4-Bromo-3,5-dimethylphenoxy)-thiazinane (35) Bromophenol, thiazinane dioxide Not reported 66%
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine, aniline Kinase inhibition (hypothetical) Not reported

Key Observations :

  • Electronic Effects : The thiophene’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to dihydrobenzofuran’s oxygen-mediated polarity .
  • Tautomerism : Triazole-thione derivatives exhibit tautomeric behavior, enabling dual binding modes absent in the rigid thiazinane dioxide system .
  • Synthetic Complexity : Thiazinane dioxide synthesis (e.g., 35, 66% yield) is more efficient than multi-step triazole-thione preparations (46–80% yields) .
Stability and Reactivity

The thiazinane dioxide ring in the target compound is susceptible to hydrolytic ring-opening under acidic conditions, similar to 4-methoxy-1,2-thiazepane-1,1-dioxide (34, ) . In contrast, triazole-thiones () show stability in basic media but may undergo S-alkylation, as seen in derivatives 10–15 . The dimethylamino group in the target compound could protonate under physiological conditions, enhancing water solubility compared to non-aminated analogues.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what strategies address them?

The synthesis involves multi-step reactions requiring precise control of anhydrous conditions during sulfonamide coupling (e.g., using triethylamine as a base) and optimizing solvent polarity (e.g., dichloromethane or DMF) to stabilize intermediates. Challenges include avoiding hydrolysis of the thiophene moiety and ensuring regioselectivity during heterocyclic ring formation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic methods confirm the compound’s structural integrity and purity?

  • 1H/13C NMR : Identifies functional groups (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirms sulfonamide linkage.
  • HPLC/MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates).
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazinan-dioxido moiety .

Q. How do the functional groups influence this compound’s reactivity in biological assays?

The dimethylamino group enhances solubility at physiological pH, while the thiophene and sulfonamide moieties participate in π-π stacking and hydrogen bonding with biological targets (e.g., enzymes). The 1,2-thiazinan-dioxido group may act as a hydrogen bond acceptor, affecting target selectivity .

Q. What are standard protocols for evaluating this compound’s stability under storage?

Store lyophilized samples at -20°C under inert gas (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The sulfonamide group is prone to hydrolysis in acidic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonamide coupling step?

  • Coupling agents : Use EDC/HOBt or DCC to activate carboxylic acid intermediates.
  • Solvent optimization : Polar aprotic solvents (DMF) improve reagent solubility.
  • Temperature control : Maintain 0–5°C to suppress side reactions. Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and isolate via silica gel chromatography .

Q. What computational methods predict this compound’s interaction with kinase targets?

  • Molecular docking (AutoDock Vina) : Model binding poses using crystal structures (PDB: 3POZ).
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns.
  • QSAR models : Correlate substituent effects (e.g., thiophene substitution) with inhibitory activity .

Q. How to resolve contradictions in cytotoxicity data between primary and cancer cell lines?

  • Orthogonal assays : Validate via ATP-based viability tests and caspase-3 activation assays.
  • Solubility checks : Use DLS to confirm nanomolar dispersion in cell media.
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies minimize diastereomer formation during thiophene alkylation?

  • Chiral catalysts : Use BINOL-derived ligands for asymmetric induction.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) to separate enantiomers.
  • Cryogenic conditions : Slow reaction kinetics at -78°C to favor single-isomer formation .

Q. How does the 1,2-thiazinan-dioxido moiety impact pharmacokinetics?

  • LogP analysis : The sulfone group reduces lipophilicity (predicted LogP = 2.1), enhancing aqueous solubility.
  • Caco-2 permeability assays : Moderate permeability (Papp = 5 × 10⁻⁶ cm/s) suggests oral bioavailability.
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidation sites .

Q. What mechanistic studies explain unexpected activation of anti-apoptotic pathways?

  • Transcriptomics (RNA-seq) : Identify upregulated survival genes (e.g., BCL-2).
  • Mitochondrial assays : Measure ΔΨm collapse via JC-1 staining.
  • Proteomic profiling (SILAC) : Quantify post-translational modifications in stress-response pathways .

Methodological Considerations

  • Data Contradictions : Cross-validate biological activity using SPR (binding affinity) and ITC (thermodynamic profiling) to reconcile discrepancies between enzymatic and cell-based assays .
  • Reaction Troubleshooting : If sulfonamide coupling fails, pre-activate the sulfonyl chloride with DMAP or switch to a milder base (e.g., pyridine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.